molecular formula C8H9ClO B091805 4-Chloro-2-ethylphenol CAS No. 18980-00-2

4-Chloro-2-ethylphenol

Cat. No. B091805
CAS RN: 18980-00-2
M. Wt: 156.61 g/mol
InChI Key: QNQRRCHRJHMSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08685977B2

Procedure details

To a solution of 4-chloro-2-ethyl-1-methoxybenzene (Preparation 5, 7.0 g, 41.0 mmol) in dichloromethane (20 mL) at 0° C. was added a 1M solution of boron tribromide in dichloromethane (20.5 mL, 20.5 mmol). After 2 hours, further boron tribromide solution (20 mL, 20.0 mmol) was added. After a further 2 hours, methanol was added and the reaction mixture concentrated in vacuo. The residue was purified by silica gel column chromatography (5%-40% ethyl acetate in heptane) to afford the title compound (3.7 g, 58%).
Name
4-chloro-2-ethyl-1-methoxybenzene
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([CH2:10][CH3:11])[CH:3]=1.B(Br)(Br)Br.CO>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
4-chloro-2-ethyl-1-methoxybenzene
Quantity
7 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (5%-40% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.